(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester
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Overview
Description
(2S,3’S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3’S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Protection of Functional Groups: The t-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are introduced to protect the amino and carboxyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the protected amino groups, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, alcohols.
Major Products
The major products formed from these reactions include substituted azetidines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In organic synthesis, (2S,3’S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester serves as a valuable intermediate for the synthesis of polypeptides and other complex molecules .
Biology and Medicine
The compound’s structural similarity to proline makes it useful in the study of protein folding and stability. It can be incorporated into peptides to investigate the effects of ring strain on protein structure and function .
Industry
In the pharmaceutical industry, this compound is used in the development of novel drugs and therapeutic agents. Its unique reactivity and stability make it an attractive candidate for drug discovery and development .
Mechanism of Action
The mechanism of action of (2S,3’S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester involves its incorporation into peptides and proteins, where it can influence the folding and stability of these biomolecules. The azetidine ring’s strain and the protective groups’ steric effects play crucial roles in its interactions with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic Acid: A simpler analog without the protective groups.
Proline: A naturally occurring amino acid with a similar ring structure but less ring strain.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Uniqueness
(2S,3’S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester is unique due to its combination of protective groups and the azetidine ring. This combination provides enhanced stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C24H36N2O6 |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C24H36N2O6/c1-23(2,3)31-20(27)18(25-22(29)30-16-17-10-8-7-9-11-17)12-14-26-15-13-19(26)21(28)32-24(4,5)6/h7-11,18-19H,12-16H2,1-6H3,(H,25,29) |
InChI Key |
OIZVWYXDGFZLKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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